molecular formula C24H21N3O2S B11539904 2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide

2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide

Cat. No.: B11539904
M. Wt: 415.5 g/mol
InChI Key: UIBSAEAXWBBEOM-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a sulfanyl group and a cyclopropylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridine core, which can be achieved through a condensation reaction involving appropriate aldehydes and nitriles

The final step involves the formation of the cyclopropylacetamide moiety, which can be synthesized by reacting cyclopropylamine with an acyl chloride derivative of the intermediate compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

The compound’s potential medicinal properties are of significant interest. It is explored for its activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism by which 2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide exerts its effects involves its interaction with specific molecular targets. The cyano and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
  • 2-{[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-cyclopropylacetamide
  • 2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide lies in its specific substitution pattern and the presence of the cyclopropylacetamide moiety. This structural configuration imparts distinct physicochemical properties and biological activities compared to its analogs. The combination of cyano, methoxyphenyl, and sulfanyl groups provides a versatile platform for further chemical modifications and functional studies.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-cyclopropylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-29-19-9-5-8-17(12-19)22-13-20(16-6-3-2-4-7-16)21(14-25)24(27-22)30-15-23(28)26-18-10-11-18/h2-9,12-13,18H,10-11,15H2,1H3,(H,26,28)

InChI Key

UIBSAEAXWBBEOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4CC4

Origin of Product

United States

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